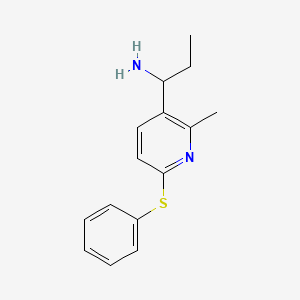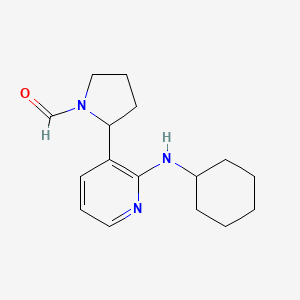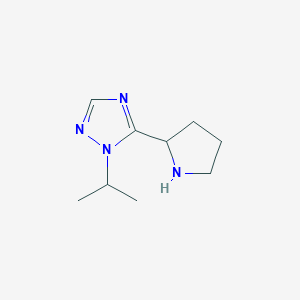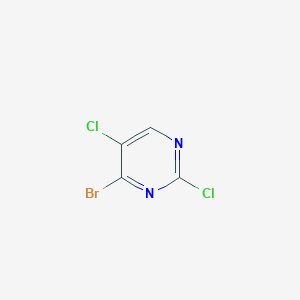
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-imidazol-4-carboxílico es un compuesto orgánico complejo con una fórmula molecular de C12H9F3N4O2 y un peso molecular de 298.22 g/mol . Este compuesto se caracteriza por la presencia de un grupo ciclopropilo, un grupo trifluorometilo y un anillo imidazol, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis del ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-imidazol-4-carboxílico implica múltiples pasos, comenzando generalmente con la formación del anillo pirimidina seguido de la introducción de los grupos ciclopropilo y trifluorometilo. El paso final implica la formación del anillo imidazol y el grupo ácido carboxílico. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
El ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-imidazol-4-carboxílico experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Aplicaciones en Investigación Científica
El ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-imidazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluyendo la inhibición de enzimas y la unión a receptores.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Aplicaciones Científicas De Investigación
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-imidazol-4-carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura única del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la alteración de la señalización del receptor .
Comparación Con Compuestos Similares
Los compuestos similares al ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-imidazol-4-carboxílico incluyen:
Ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-pirazol-3-carboxílico: Comparte una estructura similar de pirimidina y trifluorometilo pero difiere en el anillo heterocíclico.
Ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)pirrolidin-3-carboxílico: Contiene un anillo pirrolidina en lugar de un anillo imidazol.
Estos compuestos destacan la singularidad del ácido 1-(2-ciclopropil-6-(trifluorometil)pirimidin-4-il)-1H-imidazol-4-carboxílico en términos de su estructura de anillo específica y grupos funcionales.
Propiedades
Fórmula molecular |
C12H9F3N4O2 |
|---|---|
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F3N4O2/c13-12(14,15)8-3-9(18-10(17-8)6-1-2-6)19-4-7(11(20)21)16-5-19/h3-6H,1-2H2,(H,20,21) |
Clave InChI |
NMHMFOAJYCMNAK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CC(=N2)N3C=C(N=C3)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11797431.png)





![2-Hydroxy-1H-benzo[d]imidazole-4-sulfonamide](/img/structure/B11797454.png)
![(R)-1-(1-Cyclohexyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11797455.png)
![4-Ethyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B11797463.png)


